3-n-Hexylperylene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-n-Hexylperylene typically involves the alkylation of perylene. One common method is the Friedel-Crafts alkylation, where perylene is reacted with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-n-Hexylperylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perylenequinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the perylene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include perylenequinones, dihydroperylenes, and various substituted perylenes .
Scientific Research Applications
3-n-Hexylperylene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Its fluorescent properties make it useful in bioimaging and as a probe in various biological assays.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy.
Mechanism of Action
The mechanism by which 3-n-Hexylperylene exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, which can lead to fluorescence or energy transfer processes. These properties are exploited in applications such as OLEDs and bioimaging . The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent relaxation processes .
Comparison with Similar Compounds
Perylene: The parent compound without the hexyl group.
Perylene diimides: Compounds with imide groups attached to the perylene core.
Naphthalene derivatives: Similar polycyclic aromatic hydrocarbons with different core structures.
Comparison: 3-n-Hexylperylene is unique due to the presence of the hexyl group, which enhances its solubility and alters its electronic properties compared to perylene. This makes it more suitable for applications in organic electronics and bioimaging .
Properties
CAS No. |
7350-91-6 |
---|---|
Molecular Formula |
C26H24 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
3-hexylperylene |
InChI |
InChI=1S/C26H24/c1-2-3-4-5-9-18-16-17-24-22-14-7-11-19-10-6-13-21(25(19)22)23-15-8-12-20(18)26(23)24/h6-8,10-17H,2-5,9H2,1H3 |
InChI Key |
TZZMLMCAAVPEBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5 |
Origin of Product |
United States |
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